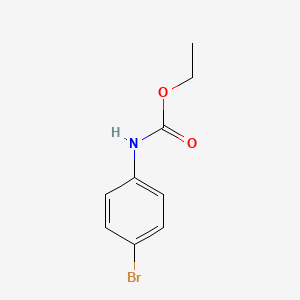
ethyl N-(4-bromophenyl)carbamate
Overview
Description
Ethyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C9H10BrNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamate group.
Biochemical Analysis
Biochemical Properties
Ethyl N-(4-bromophenyl)carbamate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged neurotransmission. This interaction is essential for studying the effects of acetylcholine accumulation in various physiological and pathological conditions .
Cellular Effects
This compound has been shown to influence various cellular processes. It induces apoptosis in certain cell types, such as Rhipicephalus microplus cells, by altering vitellogenesis and oocyte development . Additionally, it inhibits embryogenesis and induces apoptosis independently of acetylcholinesterase inhibition . These effects highlight the compound’s potential as a tool for studying cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, which can affect various physiological processes . Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits low subchronic toxicity in rats, with most observed alterations being reversible . This information is valuable for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Rhipicephalus microplus, the compound exhibited a dose-dependent reduction in the reproductive potential of the tick . At higher doses, this compound acted as an ixodicide, causing lethal effects on larval stages, while at lower doses, it functioned as a growth regulator for nymphal and adult stages . These findings underscore the importance of dosage considerations in experimental design and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an acetylcholinesterase inhibitor. The compound’s metabolism may involve interactions with enzymes and cofactors that modulate its activity and stability. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound in different cellular compartments, influencing its activity and function .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Hydrolysis: Corresponding amine and ethanol.
Scientific Research Applications
Ethyl N-(4-bromophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an acaricide, particularly in controlling tick populations.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Ethyl N-(4-bromophenyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl N-phenylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
Ethyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom instead of bromine, affecting its reactivity and biological activity.
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl N-(4-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETBYFYOBYYVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294660 | |
| Record name | ethyl N-(4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7451-53-8 | |
| Record name | NSC97601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl N-(4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


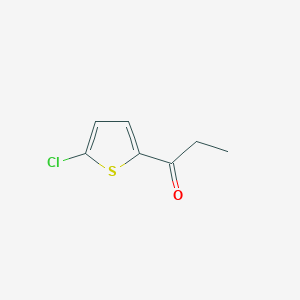
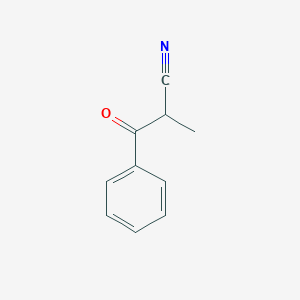
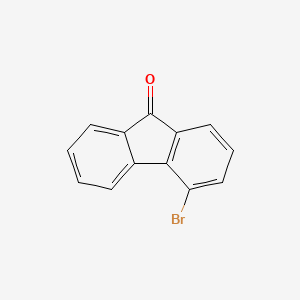





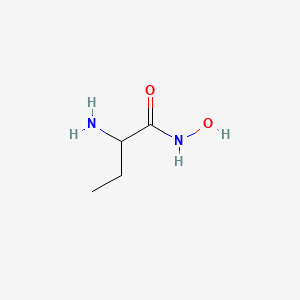
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)




